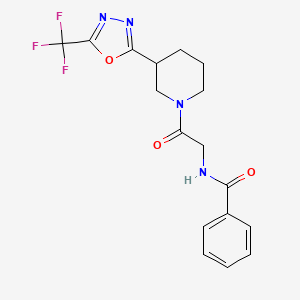

N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide

Description

N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide is a compound belonging to a class of organic compounds known as oxadiazoles, which exhibit a wide range of biological activities. Its structure features a trifluoromethyl group, enhancing its stability and bioavailability. The piperidin-1-yl and benzamide groups contribute to its potential as a pharmacologically active compound.

Properties

IUPAC Name |

N-[2-oxo-2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O3/c18-17(19,20)16-23-22-15(27-16)12-7-4-8-24(10-12)13(25)9-21-14(26)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDYQNZJWWIGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide typically involves several steps:

Formation of the oxadiazole ring: This involves the reaction of a hydrazide with an appropriate acid derivative, commonly utilizing acylation conditions.

Introduction of the piperidin-1-yl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

Addition of the benzamide group: The final step involves coupling the benzamide moiety through condensation reactions under specific conditions, which might include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: For large-scale production, optimizations include the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and pressure conditions are meticulously managed to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation, particularly on the piperidine ring, yielding different oxidized species under varying conditions.

Reduction: Reduction reactions, particularly on the oxadiazole ring, can yield less oxidized forms of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for functional modifications of the compound.

Common Reagents and Conditions: Oxidizing agents like PCC (pyridinium chlorochromate) for selective oxidations, reducing agents like lithium aluminum hydride for reduction reactions, and diverse catalysts for substitution reactions are frequently used.

Major Products Formed: Depending on the reagents and conditions used, the major products typically include modified versions of the original compound with varied functional groups introduced or altered through these reactions.

Scientific Research Applications

The compound has significant applications across several scientific disciplines:

Chemistry: As a reagent in organic synthesis, it serves as a building block for creating complex molecules due to its versatile functional groups.

Biology: It is used in the development of molecular probes for studying biological pathways and protein-ligand interactions.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.

Industry: The compound is valuable in the development of agrochemicals and materials science due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, binding to specific targets such as enzymes or receptors, thereby influencing biological pathways. The trifluoromethyl group enhances its interaction with hydrophobic pockets in proteins, while the oxadiazole and piperidin-1-yl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

5-(trifluoromethyl)-1,3,4-oxadiazole derivatives: These share the oxadiazole core and exhibit similar biological activities but differ in side-chain modifications.

N-(2-oxo-2-(piperidin-1-yl)ethyl)benzamide derivatives: These lack the trifluoromethyl group, affecting their stability and bioactivity.

Uniqueness: The presence of the trifluoromethyl group in N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide confers unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other compounds in its class.

Biological Activity

N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a piperidine moiety, and an oxadiazole ring, which contribute to its unique chemical properties and biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that N-(1,3,4-oxadiazol-2-yl)benzamides are effective against various drug-resistant bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 μg/mL to 2 μg/mL , demonstrating potent activity against strains such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| HSGN-94 | 0.25 - 2 | MRSA |

| HSGN-94 | 0.5 - 1 | VRE |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored extensively. A notable study demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be in the sub-micromolar range, indicating strong antiproliferative effects .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.65 | Tamoxifen (10.38) |

| A549 | 2.41 | Doxorubicin |

The mechanisms underlying the biological activities of N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction : Studies have shown that certain oxadiazole derivatives induce apoptosis in cancer cells by activating caspases and modulating p53 expression levels .

- Biofilm Disruption : In antimicrobial contexts, compounds like HSGN-94 have been shown to disrupt biofilm formation in resistant bacterial strains .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of N-(1,3,4-oxadiazol-2-yl)benzamides against clinical isolates of MRSA and VRE. The results indicated that these compounds significantly inhibited biofilm formation and reduced bacterial viability in a dose-dependent manner.

Study on Anticancer Properties

In another investigation focusing on the anticancer properties of oxadiazole derivatives, researchers found that specific modifications to the oxadiazole core resulted in enhanced cytotoxicity against MCF-7 cells. Flow cytometry analysis revealed that these compounds caused cell cycle arrest at the G0-G1 phase, suggesting a mechanism that interferes with DNA replication .

Q & A

Basic: What are the optimal synthetic strategies for preparing N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of the trifluoromethyl-oxadiazole-piperidine core. Key steps include:

- Amide coupling : Reacting 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine with a benzoyl chloride derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Oxidation : Introducing the 2-oxoethyl group via oxidation of a thioether intermediate or ketone formation .

Critical Parameters : - Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation to minimize racemization .

Validation : Confirm intermediates via LC-MS and purity via HPLC (>95%) before proceeding .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and oxadiazole protons (δ ~8.5-9.5 ppm in ¹H) .

- 19F NMR : Verify the trifluoromethyl group (δ ~-60 to -70 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <3 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650-1750 cm⁻¹) and oxadiazole ring vibrations (~1500 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

Discrepancies often arise from:

- Solvent Polarity : Polar solvents (e.g., DMSO) may stabilize intermediates but increase side reactions at scale. Switch to THF/water biphasic systems to improve reproducibility .

- Temperature Gradients : Use jacketed reactors for precise control (±2°C) to avoid exothermic side reactions .

- Catalyst Loading : Optimize stoichiometry via DoE (Design of Experiments) to balance cost and yield .

Case Study : A 30% yield drop during scale-up was resolved by replacing DMF with acetonitrile, reducing byproduct formation .

Advanced: What strategies mitigate conflicting spectroscopic data for structural elucidation?

Methodological Answer:

- Cross-Validation : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals, especially for the piperidine and oxadiazole moieties .

- X-ray Crystallography : Use single-crystal diffraction to resolve ambiguous bond assignments (e.g., distinguishing C=N vs. C-O in oxadiazole) .

- Isotopic Labeling : Introduce ¹³C labels at the benzamide carbonyl to track fragmentation patterns in MS .

Advanced: How can researchers optimize reaction conditions for introducing the trifluoromethyl-oxadiazole group?

Methodological Answer:

- Reagent Selection : Use trifluoromethylation agents like Togni’s reagent or CF₃SO₂Na under copper catalysis .

- Microwave Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

- Purification : Employ flash chromatography with hexane/EtOAc gradients (3:1 to 1:2) to isolate the oxadiazole-piperidine intermediate .

Advanced: What experimental designs are recommended to study this compound’s biological targets?

Methodological Answer:

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding to enzymes (e.g., kinases) based on the oxadiazole and piperidine motifs .

- SPR (Surface Plasmon Resonance) : Screen against protein libraries (e.g., human proteome chips) to identify affinity targets .

- Cellular Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for kinase inhibition) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can researchers address low solubility in biological assays?

Methodological Answer:

- Formulation : Use co-solvents (e.g., DMSO/PEG 400) at ≤0.1% to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to the benzamide moiety for enhanced aqueous solubility .

- Nanoencapsulation : Use liposomal carriers (size ~100 nm) to improve bioavailability in in vivo models .

Advanced: What computational methods predict metabolic stability of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism sites (e.g., oxidation at piperidine) .

- Metabolite ID : Perform in vitro microsomal assays (human liver microsomes + NADPH) with LC-MS/MS to track phase I/II metabolites .

- MD Simulations : Simulate interactions with CYP3A4 to identify vulnerable sites for metabolic degradation .

Advanced: How to design SAR studies focusing on the trifluoromethyl-oxadiazole moiety?

Methodological Answer:

- Analog Synthesis : Replace CF₃ with Cl, CH₃, or H to assess electronic effects on bioactivity .

- Functional Group Swapping : Substitute oxadiazole with thiadiazole or triazole to evaluate ring-specific interactions .

- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2, EGFR) to establish SAR trends .

Advanced: What protocols validate the compound’s stability under storage conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; analyze via HPLC for degradation products .

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the oxadiazole ring .

- Stability-Indicating Assays : Use UPLC-PDA with a C18 column to monitor purity thresholds (>90%) over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.